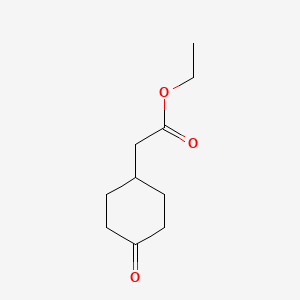

Ethyl 2-(4-oxocyclohexyl)acetate

Description

Ethyl 2-(4-oxocyclohexyl)acetate (CAS 58012-34-3) is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. It features a cyclohexanone ring substituted with an acetoxyethyl group at the 4-position. Key physicochemical properties include a boiling point of ~280–285°C, a calculated Log S (aqueous solubility) of -1.73, and moderate gastrointestinal absorption . This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of antimalarial peroxides (e.g., tetraoxanes) and other bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(4-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNJFNLTFMAPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506223 | |

| Record name | Ethyl (4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58012-34-3 | |

| Record name | Ethyl (4-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-oxocyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-(4-oxocyclohexyl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclohexyl ring with a ketone and an ester functional group, which contribute to its reactivity and potential biological effects. The compound is characterized by:

- Molecular Weight : 184.23 g/mol

- Boiling Point : Not specified

- Solubility : High solubility in organic solvents, which may enhance its bioavailability.

The biological activity of this compound is thought to arise from its interactions with various biomolecules. The presence of the ketone group allows for potential hydrogen bonding and hydrophobic interactions with protein targets, while the ethyl ester group may influence its lipophilicity and membrane permeability.

Potential Mechanisms Include:

- Enzyme Inhibition : Similar compounds have shown activity as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase.

- Receptor Modulation : Its structural similarity to known bioactive compounds suggests potential interactions with various receptors, influencing signaling pathways.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several areas of potential therapeutic application:

- Anti-inflammatory Properties : Initial studies indicate that similar compounds exhibit significant anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.

- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Potential : Some derivatives have demonstrated anticancer activity, suggesting that this compound may also have applications in oncology .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₁₆O₃ | Ketone and ester functionalities; potential anti-inflammatory activity |

| Mthis compound | C₉H₁₄O₃ | Increased lipophilicity; studied for anti-inflammatory effects |

| Cyclohexanone | C₆H₁₂O | Simple ketone; serves as a precursor |

Case Studies and Research Findings

Recent studies have explored the biological impact of similar compounds, providing insights into their therapeutic potential:

- In Vitro Studies : Research has shown that related esters can effectively reduce inflammation in cellular models by inhibiting lipoxygenase activity.

- Animal Models : Efficacy tests in animal models have demonstrated significant reductions in inflammatory markers following treatment with structurally related compounds .

- Pharmacokinetics : Studies indicate favorable absorption characteristics for this compound, suggesting good bioavailability and distribution within biological systems .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : Ethyl 2-(4-oxocyclohexyl)acetate serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications, facilitating the synthesis of diverse compounds .

2. Biological Activity

- Pharmacological Investigations : Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, suggesting possible therapeutic applications. For instance, it may exhibit anti-inflammatory or analgesic properties due to its structural characteristics .

3. Medicinal Chemistry

- Drug Development : this compound is being investigated as a precursor in drug development. Its derivatives are analyzed for efficacy against specific diseases, including infectious diseases caused by parasites such as Fasciola hepatica. Case studies have shown that modifications to this compound can lead to enhanced biological activity .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound and its derivatives in various applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanone-Based Esters

Ethyl 2-(4-oxocyclohexyl)acetate belongs to a family of cyclohexanone derivatives with ester functionalities. Below is a comparative analysis of its structural analogs:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Insights

Ethyl vs. Methyl Esters: The ethyl ester (C₁₀H₁₆O₃) exhibits higher lipophilicity compared to its methyl analog (C₉H₁₄O₃), which may enhance membrane permeability in drug delivery systems. However, the methyl derivative is more reactive in nucleophilic substitutions due to reduced steric hindrance . In synthesis, mthis compound () reacts efficiently with methoxylamine hydrochloride to form methoxyimino derivatives (84% yield), whereas the ethyl analog is preferred for stability in multi-step reactions, such as the synthesis of antimalarial tetraoxanes .

Chain Length Variations: Ethyl 2-(4-oxocyclohexyl)propanoate (C₁₁H₁₈O₃) has an extended alkyl chain, increasing its molecular weight to 198.26 g/mol. This modification likely improves metabolic stability but reduces aqueous solubility, limiting its utility in polar solvents .

Ring Size and Substituent Effects: Ethyl 2-oxocyclopentanecarboxylate (C₈H₁₂O₃) features a smaller cyclopentanone ring, lowering its molecular weight (156.18 g/mol) and altering conformational flexibility. This compound is primarily used in heterocyclic synthesis due to its strained ring system .

Physicochemical and Pharmacokinetic Profiles

- Solubility : this compound has a Log S of -1.73 , indicating moderate lipophilicity. This property balances bioavailability and solubility in organic reaction media .

- Metabolic Stability : The ethyl ester’s longer chain may slow esterase-mediated hydrolysis compared to methyl derivatives, enhancing its half-life in biological systems .

Research Findings and Industrial Relevance

- Antimalarial Drug Development : this compound is a key intermediate in synthesizing tetraoxane 458 , which shows in vivo efficacy comparable to artemisinin .

- Limitations of Analogs: Propanoate and cyclopentanone derivatives lack documented bioactivity, highlighting the unique role of the cyclohexanone-ethyl ester scaffold in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.